molecular formula C14H16FN3O B2606463 N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide CAS No. 1210148-10-9

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide

Cat. No.: B2606463
CAS No.: 1210148-10-9
M. Wt: 261.3
InChI Key: CPGSNVIRGFHZSB-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide typically involves the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Fluoroaniline coupling: The 4-fluoroaniline moiety can be coupled to the acetamide backbone through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and fluoroaniline moiety may play crucial roles in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-1-cyclopropylethyl)-2-(4-chloroanilino)acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-(4-bromoanilino)acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-(4-methoxyanilino)acetamide

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide is unique due to the presence of the fluoroaniline moiety, which can impart distinct chemical and biological properties compared to its analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-14(9-16,10-2-3-10)18-13(19)8-17-12-6-4-11(15)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGSNVIRGFHZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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